N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester
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Overview
Description
N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a phenyl group, and a carbamic acid ester moiety. Its unique configuration makes it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Formation of the Carbamic Acid Ester: The carbamic acid ester moiety is formed by reacting the intermediate with phenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester moiety can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates or esters.
Scientific Research Applications
N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S,2R)-2-Hydroxy-3-(phenylmethyl)propyl]-3-(2-oxo-1-pyrrolidinyl)-5-(propyloxy)benzamide
- 1-Ethyl-N-[(1S,2R)-2-hydroxy-3-(3-methyloxyphenyl)methylamino]-1-phenylmethylpropyl]-4-(2-oxo-1-pyrrolidinyl)-1H-indole-6-carboxamide
Uniqueness
N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester stands out due to its specific structural features, such as the combination of a pyrrolidine ring and a phenyl group, which confer unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C20H22N2O4 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
benzyl N-[(1S)-2-[(3R)-3-hydroxypyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate |
InChI |
InChI=1S/C20H22N2O4/c23-17-11-12-22(13-17)19(24)18(16-9-5-2-6-10-16)21-20(25)26-14-15-7-3-1-4-8-15/h1-10,17-18,23H,11-14H2,(H,21,25)/t17-,18+/m1/s1 |
InChI Key |
HPTZHPRLRGYHCS-MSOLQXFVSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)[C@H](C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC1O)C(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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